
2-bromo-N,N-diethylbenzamide physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-bromo-N,N-diethylbenzamide

Cat. No.: B022829 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-bromo-N,N-diethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
2-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable

intermediate in organic synthesis. Its structure, featuring an ortho-brominated phenyl ring

coupled with a diethylamide group, presents a unique combination of steric and electronic

properties. Understanding the physical properties of this compound is paramount for its

effective use in laboratory synthesis, purification, and as a scaffold in drug discovery programs.

This guide provides a comprehensive analysis of its chemical identity, known and predicted

physicochemical properties, spectroscopic signature, and standardized protocols for

experimental verification.

Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The

structural and identifying information for 2-bromo-N,N-diethylbenzamide is summarized

below. The presence of the bromine atom at the ortho position relative to the carbonyl group

introduces significant steric hindrance, which can influence the conformation of the amide

group and its reactivity.
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Identifier Value Source

IUPAC Name
2-bromo-N,N-

diethylbenzamide
[1]

CAS Number 76041-86-6 [2][3][4][5][6]

Molecular Formula C₁₁H₁₄BrNO [2][4][5]

Molecular Weight 256.14 g/mol [4][5]

Canonical SMILES
CCN(CC)C(=O)C1=CC=CC=C

1Br
[1]

InChI

InChI=1S/C11H14BrNO/c1-3-

13(4-2)11(14)9-7-5-6-8-

10(9)12/h5-8H,3-4H2,1-2H3

[2]

Synonyms

N,N-Diethyl-2-

bromobenzamide, o-Bromo-

N,N-diethyl-benzamide

[1][4]

Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are

critical for designing reaction conditions, purification strategies, and formulation approaches.

While extensive experimental data for this specific molecule is not widely published, we can

infer many properties from its structure and data from analogous compounds.
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Property Value / Description Source / Rationale

Physical State
White to off-white solid at room

temperature.
[2]

Melting Point
Not experimentally reported.

Likely a low-melting solid.

The non-brominated analog,

N,N-diethylbenzamide, melts

at 38-40°C. The addition of a

heavy bromine atom and

potential changes in crystal

packing would alter this value.

A definitive measurement is

required (see Protocol 4.1).

Boiling Point Not experimentally reported.

High boiling point expected

due to its molecular weight and

polar amide group. Purification

by distillation would require

high vacuum.

Density ~1.32 g/cm³ [1]

Solubility

Soluble in common organic

solvents (e.g.,

dichloromethane,

tetrahydrofuran, ethyl acetate);

low solubility in water.

[2][7] The molecule's character

is predominantly nonpolar due

to the benzene ring and ethyl

groups, ensuring solubility in

organic media. The polar

amide group is insufficient to

confer significant aqueous

solubility.

Causality Behind Solubility Profile
The solubility of 2-bromo-N,N-diethylbenzamide is a direct consequence of its molecular

structure. The large, nonpolar surface area created by the bromophenyl ring and the two ethyl

groups dominates its interactions with solvents. This lipophilic character allows it to readily

dissolve in organic solvents with similar polarity. Conversely, its interaction with water is limited.

While the amide carbonyl can act as a hydrogen bond acceptor, the molecule lacks hydrogen

bond donors and is sterically hindered around the nitrogen atom, preventing strong solvation by
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the water network. This dual nature makes it ideal for reactions in organic media followed by

aqueous workup procedures, where it will partition into the organic layer.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. Below are the predicted spectroscopic characteristics for 2-bromo-N,N-
diethylbenzamide.

Mass Spectrometry (MS)
Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity (1:1 ratio)

at m/z 255 and 257, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Key Fragmentation: The primary fragmentation pathway would likely involve the cleavage of

the amide bond. The most prominent peak is often the benzoyl cation fragment.

[M - N(CH₂CH₃)₂]⁺: A fragment corresponding to the 2-bromobenzoyl cation at m/z

183/185.

[C₇H₄OBr]⁺: Loss of the diethylamino radical.

[M - CH₂CH₃]⁺: Loss of an ethyl group to give a fragment at m/z 226/228.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-substitution on the benzamide ring is known to cause hindered rotation around the

C-N amide bond.[8] This can lead to broadening of the signals for the N-ethyl groups at room

temperature, as the two ethyls may exist in chemically distinct environments. Variable

temperature NMR may be required to observe sharp, distinct signals.

¹H NMR (predicted, CDCl₃, 400 MHz):

δ 7.2-7.6 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on

the aromatic ring.

δ 3.2-3.6 ppm (broad q, 2H) & δ 3.0-3.4 ppm (broad q, 2H): Two separate, potentially

broad quartets for the -N-CH₂- protons due to hindered rotation.
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δ 1.1-1.3 ppm (broad t, 6H): A broad triplet for the methyl protons (-CH₃) of the two ethyl

groups.

¹³C NMR (predicted, CDCl₃, 100 MHz):

δ ~168 ppm: Carbonyl carbon (C=O).

δ ~120-140 ppm: Six signals for the aromatic carbons, including the ipso-carbon attached

to the bromine.

δ ~40-45 ppm: Methylene carbons (-CH₂-). May appear as two distinct or one broad

signal.

δ ~12-15 ppm: Methyl carbons (-CH₃). May appear as two distinct or one broad signal.

Infrared (IR) Spectroscopy
~1630-1660 cm⁻¹ (strong): A strong absorption band characteristic of the tertiary amide C=O

(carbonyl) stretching vibration.

~1450-1600 cm⁻¹ (multiple, medium): Aromatic C=C ring stretching absorptions.

~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl groups.

~750 cm⁻¹ (strong): C-H out-of-plane bending characteristic of ortho-disubstitution on a

benzene ring.

Experimental Protocols for Property Determination
The following protocols describe standard, self-validating methods for determining key physical

properties in the laboratory.

Protocol: Determination of Melting Point (Capillary
Method)
This method provides the melting range of a solid, an important indicator of purity. Pure

compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and

broaden the range.[9]
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Methodology:

Sample Preparation: Ensure the sample of 2-bromo-N,N-diethylbenzamide is completely

dry and finely powdered.

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to

collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to

pack the solid into a compact column 2-3 mm high.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus (e.g., Mel-Temp).[10]

Rapid Determination (Optional): Perform a quick determination by heating rapidly (10-

20°C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the

approximate melting point found in the previous step.

Slow Heating: Decrease the heating rate to 1-2°C per minute.[9]

Observation & Recording: Record two temperatures:

T₁: The temperature at which the first drop of liquid appears.

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

Reporting: Report the result as the melting range, T₁ - T₂. For accuracy, repeat the

measurement to obtain two consistent values.[9]

Protocol: Determination of Solubility (Qualitative
Method)
This protocol establishes a qualitative solubility profile in various common laboratory solvents. A

compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of

solvent.[12]

Methodology:
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Preparation: Dispense 1 mL of each test solvent (e.g., Water, Ethanol, Dichloromethane,

Diethyl Ether, 5% aq. HCl, 5% aq. NaOH) into separate, labeled small test tubes.

Sample Addition: Add approximately 30 mg of 2-bromo-N,N-diethylbenzamide to each test

tube.

Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[12]

Observation: Observe each tube. Note whether the solid is fully dissolved, partially

dissolved, or insoluble.

Interpretation:

Soluble in Water/Acids/Bases: Indicates significant polarity or presence of ionizable

functional groups. (Expected: Insoluble).

Soluble in Organic Solvents: Indicates nonpolar or lipophilic character. (Expected:

Soluble).

Workflow for Structural Verification and Purity
Assessment
For any newly synthesized or procured batch, a systematic analytical workflow is crucial to

confirm its identity and assess its purity. The following diagram illustrates this logical process.
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Sample Preparation

Spectroscopic Analysis

Data Evaluation

Prepare solutions of
2-bromo-N,N-diethylbenzamide

in appropriate solvents
(e.g., CDCl3 for NMR, MeCN for MS)

Mass Spectrometry (MS)
- Check for m/z 255/257

- Confirm Br isotope pattern

Analyze

NMR Spectroscopy
(¹H, ¹³C)

- Check predicted shifts
- Assess signal broadening

Analyze

Infrared (IR) Spectroscopy
- Confirm C=O stretch

- Identify functional groups

Analyze

Integrate & Correlate Data
- Does MS match formula?

- Does NMR match structure?
- Does IR confirm bonds?

Confirm Identity & Purity
- Absence of impurity signals

- Data consistent with structure

Click to download full resolution via product page

Caption: Workflow for identity and purity confirmation.
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Applications and Significance in Research
As a functionalized building block, 2-bromo-N,N-diethylbenzamide is primarily valuable in

organic synthesis.[4] The presence of three key features defines its utility:

The Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-

heteroatom bonds at the ortho-position.

The Amide Group: Can act as a directing group in ortho-metalation reactions, providing a

route to further functionalize the aromatic ring.

The Diethylamide Moiety: Confers lipophilicity, which is often a desirable trait in medicinal

chemistry for modulating the pharmacokinetic properties of a lead compound.

Its structure makes it a suitable precursor for synthesizing more complex molecules, including

polycyclic aromatic compounds, substituted biaryls, and novel heterocyclic systems that are of

interest in materials science and drug discovery.

Conclusion
2-bromo-N,N-diethylbenzamide is a solid organic compound with a density of approximately

1.32 g/cm³ and characteristic solubility in organic solvents but not in water. While specific

experimental data for properties like melting point are sparse, its spectroscopic characteristics

can be reliably predicted based on its structure, most notably the 1:1 isotopic pattern for

bromine in mass spectrometry and the potential for hindered rotation in NMR spectroscopy.

The standardized protocols provided in this guide offer a clear path for researchers to

experimentally determine these properties, ensuring the quality and suitability of this compound

for its intended applications in synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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